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Compound of Interest

Compound Name: 2,4-Dimethylbenzyl alcohol

Cat. No.: B088185 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dimethylbenzyl alcohol, an aromatic primary alcohol, serves as a valuable and versatile

building block in organic synthesis.[1] Characterized by a benzene ring substituted with two

methyl groups at positions 2 and 4, and a primary alcohol functional group, its structure allows

for a variety of chemical transformations. While structurally similar to other benzyl alcohols

used as protecting groups, its primary utility lies in its role as a precursor for introducing the

2,4-dimethylbenzyl moiety into molecules or for its conversion into other key synthetic

intermediates such as aldehydes, esters, ethers, and halides.[2] This guide provides a

comprehensive overview of its properties, core reactivity, and detailed experimental protocols

for its key transformations, positioning it as a foundational component in the synthesis of

complex organic molecules, fragrances, and polymers.[2]

Physicochemical and Spectroscopic Data
2,4-Dimethylbenzyl alcohol is typically a colorless to pale yellow liquid with a characteristic

aromatic odor. It is moderately soluble in water but shows good solubility in common organic

solvents. A summary of its key properties is presented in Table 1.
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Property Value Reference(s)

CAS Number 16308-92-2 [1][3]

Molecular Formula C₉H₁₂O [1][3]

Molecular Weight 136.19 g/mol [1][3]

Appearance
Clear colorless to pale yellow

liquid
[4]

Boiling Point 120 °C at 13 mmHg [5]

Melting Point 25 °C [5]

Refractive Index (n20/D) 1.5335-1.5385 [4]

SMILES CC1=CC=C(CO)C(C)=C1 [4]

InChI Key
QUIMJTKRVOBTQN-

UHFFFAOYSA-N
[4]

Core Reactivity and Synthetic Applications
The reactivity of 2,4-dimethylbenzyl alcohol is dominated by the hydroxyl group, which can

undergo oxidation, halogenation, etherification, and esterification. These transformations

convert the alcohol into a range of useful intermediates.

Role as a Synthetic Building Block vs. Protecting Group
It is critical to distinguish the 2,4-dimethylbenzyl group from the structurally related 2,4-

dimethoxybenzyl (DMB) group. The DMB group, derived from 2,4-dimethoxybenzyl alcohol, is a

widely used protecting group for alcohols because the electron-donating methoxy groups

facilitate mild oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone

(DDQ).[6] The 2,4-dimethylbenzyl group lacks this feature. Ethers derived from 2,4-
dimethylbenzyl alcohol behave similarly to standard benzyl (Bn) ethers, requiring harsher

cleavage conditions such as hydrogenolysis.[5][7] Therefore, 2,4-dimethylbenzyl alcohol is
best utilized as a structural building block rather than a strategic protecting group with

orthogonal cleavage pathways.
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The primary transformations of 2,4-dimethylbenzyl alcohol are illustrated in the following

diagram.

2,4-Dimethylbenzyl
Alcohol

2,4-Dimethylbenzaldehyde

 Oxidation
(e.g., PCC, DMSO)

2,4-Dimethylbenzyl Halide
(e.g., Bromide)

 Halogenation
(e.g., PBr₃, PPh₃/NBS)

2,4-Dimethylbenzyl Ester

 Esterification
(e.g., R'COOH, H⁺)

2,4-Dimethylbenzyl Ether

 Williamson Ether Synthesis
(with R'O⁻Na⁺)

Click to download full resolution via product page

Caption: Key synthetic transformations of 2,4-dimethylbenzyl alcohol.

Experimental Protocols
The following sections provide detailed methodologies for the principal synthetic applications of

2,4-dimethylbenzyl alcohol.

Oxidation to 2,4-Dimethylbenzaldehyde
The oxidation of 2,4-dimethylbenzyl alcohol to its corresponding aldehyde is a fundamental

transformation, providing a key intermediate for reactions such as reductive amination, Wittig

reactions, and further oxidation to carboxylic acid.

2,4-Dimethylbenzyl Alcohol
+ Oxidizing Agent

(e.g., PCC)

Reaction in
Dichloromethane (DCM)

Aqueous Workup
& Extraction

Purification
(Chromatography) 2,4-Dimethylbenzaldehyde
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Caption: Workflow for the oxidation of 2,4-dimethylbenzyl alcohol.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

Materials:

2,4-Dimethylbenzyl alcohol

Pyridinium chlorochromate (PCC)

Anhydrous dichloromethane (DCM)

Silica gel

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (5 mL

per gram of alcohol), add a solution of 2,4-dimethylbenzyl alcohol (1.0 equivalent) in

anhydrous DCM.

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of

silica gel to remove chromium salts.

Wash the filter cake thoroughly with additional diethyl ether.

Combine the organic filtrates and concentrate under reduced pressure.

Dissolve the residue in diethyl ether, wash with water and brine, and dry the organic layer

over anhydrous MgSO₄.
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Filter and concentrate the solution to yield crude 2,4-dimethylbenzaldehyde, which can be

further purified by column chromatography or distillation.

Parameter Value

Reagents PCC, Silica Gel

Solvent Anhydrous DCM

Temperature Room Temperature

Typical Yield 85-95%

Halogenation to 2,4-Dimethylbenzyl Bromide
Conversion to the benzyl bromide is a crucial step for using 2,4-dimethylbenzyl alcohol in
nucleophilic substitution reactions, such as the Williamson ether synthesis or for forming

Grignard reagents.

Protocol: Halogenation using Triphenylphosphine and N-Bromosuccinimide

Materials:

2,4-Dimethylbenzyl alcohol

Triphenylphosphine (PPh₃)

N-Bromosuccinimide (NBS)

Anhydrous tetrahydrofuran (THF)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 2,4-dimethylbenzyl alcohol (1.0 equivalent) and triphenylphosphine (1.2

equivalents) in anhydrous THF under a nitrogen atmosphere.
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Cool the stirred solution to 0 °C in an ice bath.

Add N-Bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature at 0

°C.

Allow the reaction to stir at room temperature and monitor by TLC (reactions are often

rapid, completing within minutes).

Quench the reaction with water and extract the product with CH₂Cl₂ (2x).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (using a hexane/ethyl

acetate gradient) to yield pure 2,4-dimethylbenzyl bromide.

Parameter Value

Reagents PPh₃, NBS

Solvent Anhydrous THF

Temperature 0 °C to Room Temperature

Typical Yield >90%

Etherification (via Williamson Ether Synthesis)
This two-step process, starting with the conversion of the alcohol to the bromide (as described

above), is a classic and robust method for forming ethers.
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Step 1: Halogenation Step 2: SN2 Reaction

2,4-Dimethylbenzyl Alcohol

2,4-Dimethylbenzyl Bromide

 PPh₃, NBS

2,4-Dimethylbenzyl Ether

 Williamson Ether Synthesis

Alcohol (R'-OH)
+ NaH

Alkoxide (R'-O⁻Na⁺)

 Deprotonation

 SN2 Attack

Click to download full resolution via product page

Caption: Logical workflow for Williamson ether synthesis.

Protocol: Synthesis of a 2,4-Dimethylbenzyl Ether

Materials:

An alcohol (R'-OH)

Sodium hydride (NaH, 60% dispersion in mineral oil)

2,4-Dimethylbenzyl bromide (from previous step)

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under a nitrogen

atmosphere, add a solution of the desired alcohol (R'-OH, 1.0 equivalent) dropwise at 0

°C.[8]
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Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to

ensure complete formation of the alkoxide.

Cool the solution back to 0 °C and add a solution of 2,4-dimethylbenzyl bromide (1.1

equivalents) in anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by

TLC.[8]

Carefully quench the reaction by the slow addition of water.

Extract the product with diethyl ether (3x).

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure. Purify the resulting ether by column

chromatography.

Parameter Value

Base Sodium Hydride (NaH)

Solvent Anhydrous THF or DMF

Temperature 0 °C to Room Temperature

Typical Yield 70-90%

Esterification (Fischer Esterification)
The acid-catalyzed reaction with a carboxylic acid produces a 2,4-dimethylbenzyl ester, which

can be useful as a fragrance compound or a protected form of a carboxylic acid.

Protocol: Fischer Esterification with Acetic Acid

Materials:

2,4-Dimethylbenzyl alcohol
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Glacial acetic acid (can be used in excess as solvent)

Concentrated sulfuric acid (H₂SO₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzyl
alcohol (1.0 equivalent) and an excess of acetic acid (e.g., 5-10 equivalents).[9][10]

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.[10] Monitor

the reaction by TLC.

After cooling to room temperature, carefully pour the mixture into a separatory funnel

containing water.

Extract the product with ethyl acetate (3x).

Combine the organic layers and wash carefully with saturated NaHCO₃ solution until

effervescence ceases, to neutralize the excess acid.[9][10]

Wash the organic layer with water and then brine.[9]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to obtain the crude ester.

Purify by column chromatography or vacuum distillation.
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Parameter Value

Reagents Acetic Acid, H₂SO₄ (cat.)

Conditions Reflux

Workup NaHCO₃ wash

Typical Yield 80-95%

Conclusion
2,4-Dimethylbenzyl alcohol is a highly effective and versatile building block in organic

synthesis. Its ability to be readily converted into aldehydes, halides, ethers, and esters makes it

a valuable starting material for constructing more complex molecular architectures. While not a

strategic protecting group in the same vein as its dimethoxy-analogue, its utility as a

foundational precursor for a wide range of functional groups ensures its continued relevance

for professionals in chemical research and drug development. The detailed protocols provided

herein offer a practical guide for leveraging its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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